molecular formula C10H11F3N2O2 B8744802 Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8744802
M. Wt: 248.20 g/mol
InChI Key: MXWKCKHXTCYRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846698B2

Procedure details

Cyclopropyl boronic acid (11 g, 127 mmol), Copper acetate (17.4 g, 95.7 mmol), Pyridine (17.7 g, 223 mmol) and triethylamine (22.4 mL, 160 mmol) were added successively to a solution of 5-Trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 143, 6.63 g, 31.9 mmol) in THF (70 mL) and the resulting mixture was allowed to stir at 60° C. for 36 hours. The reaction mixture was filtered over a celite bed and filtrate was concentrated in vacuo and diluted with EtOAc (200 mL). The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL) and dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 85:15) to afford the title compound as brown solid in 29% yield, 2.3 g.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.N1C=CC=CC=1.C(N(CC)CC)C.[CH2:20]([O:22][C:23]([C:25]1[CH:26]=[N:27][NH:28][C:29]=1[C:30]([F:33])([F:32])[F:31])=[O:24])[CH3:21]>C1COCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:20]([O:22][C:23]([C:25]1[C:29]([C:30]([F:32])([F:33])[F:31])=[N:28][N:27]([CH:1]2[CH2:3][CH2:2]2)[CH:26]=1)=[O:24])[CH3:21] |f:5.6.7|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
17.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
22.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NNC1C(F)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
17.4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a celite bed and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl (1×25 mL), brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 85:15)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NN(C1)C1CC1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.